molecular formula C12H13ClO3 B1310529 Ethyl 4-(4-chlorophenyl)-3-oxobutanoate CAS No. 62088-10-2

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate

Cat. No. B1310529
M. Wt: 240.68 g/mol
InChI Key: JOEFETLDNZHBHE-UHFFFAOYSA-N
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Patent
US08796268B2

Procedure details

A solution of 5-(2-(4-chlorophenyl)-1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (103 g, 347 mmol) in ethanol (718 mL) was refluxed for 3 hours. The reaction was cooled and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/hexane=0/100→20/80) to give 61 g of the title compound as an orange oil. (73% yield). LC/MS (FA) ES+ 241. 1H NMR (400 MHz, CDCl3) δ: 7.32-7.28 (m, 2H), 7.15-7.11 (m, 2H), 4.17 (q, 2H, J=7.2 Hz), 3.81 (s, 2H), 3.45 (s, 2H), 1.26 (t, 3H, J=7.2 Hz).
Name
5-(2-(4-chlorophenyl)-1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
718 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[C:11]2C(=O)O[C:14](C)([CH3:18])[O:13][C:12]2=[O:20])[OH:10])=[CH:4][CH:3]=1>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9](=[O:10])[CH2:11][C:12]([O:13][CH2:14][CH3:18])=[O:20])=[CH:6][CH:7]=1

Inputs

Step One
Name
5-(2-(4-chlorophenyl)-1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
103 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(O)=C1C(OC(OC1=O)(C)C)=O
Name
Quantity
718 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (ethyl acetate/hexane=0/100→20/80)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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